1-(fluorosulfonyl)-1H-pyrazole-3-carboxylic acid
Description
1-(Fluorosulfonyl)-1H-pyrazole-3-carboxylic acid is a pyrazole derivative characterized by a fluorosulfonyl (-SO₂F) group at the 1-position and a carboxylic acid (-COOH) group at the 3-position of the pyrazole ring. The fluorosulfonyl group is a strong electron-withdrawing substituent, which enhances the acidity of the carboxylic acid and influences reactivity in coupling or substitution reactions.
Properties
Molecular Formula |
C4H3FN2O4S |
|---|---|
Molecular Weight |
194.14 g/mol |
IUPAC Name |
1-fluorosulfonylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C4H3FN2O4S/c5-12(10,11)7-2-1-3(6-7)4(8)9/h1-2H,(H,8,9) |
InChI Key |
UZPZMLYRQZEBMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1C(=O)O)S(=O)(=O)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(fluorosulfonyl)-1H-pyrazole-3-carboxylic acid typically involves the introduction of the fluorosulfonyl group via direct fluorosulfonylation. One common method is the use of fluorosulfonyl radicals, which can be generated from various precursors. For instance, the reaction of aliphatic carboxylic acids with sulfur dioxide and a fluoride source under oxidative conditions can yield the desired sulfonyl fluoride . Another approach involves the use of sulfuryl fluoride gas (SO2F2) as a fluorosulfonylating agent . Industrial production methods often employ these strategies due to their efficiency and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution at the Fluorosulfonyl Group
The −SO₂F group acts as a strong electrophile, enabling displacement reactions with nucleophiles. This reactivity is critical for introducing sulfur-containing substituents or generating intermediates for further functionalization.
Example :
Reaction with benzylamine yields N-benzylsulfonamide-pyrazole-3-carboxylic acid, a precursor for bioactive molecules.
Carboxylic Acid Derivitization
The −COOH group participates in classical acid-mediated reactions, often requiring activation for subsequent transformations.
Esterification
| Reagents | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| SOCI₂, then ROH | Reflux in anhydrous THF | Pyrazole-3-carboxylate esters | 70–85% | |
| DCC/DMAP, ROH | RT, CH₂Cl₂ | Sterically hindered esters | 60–75% |
Note : Methyl and ethyl esters are common intermediates for coupling reactions .
Amide Formation
| Reagents | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| EDC/HOBt, amine | RT, DMF | Pyrazole-3-carboxamides | 65–90% | |
| Acid chloride + amine | 0°C → RT, base (e.g., Et₃N) | Secondary/tertiary amides | 80–95% |
Application : Amidation with 4-aminopyridine produces inhibitors for kinase targets .
Decarboxylation Reactions
Thermal or metal-catalyzed decarboxylation generates pyrazole derivatives with retained −SO₂F functionality.
| Catalyst | Conditions | Products | Selectivity | Source |
|---|---|---|---|---|
| Cu(I) salts | 150°C, DMSO | 1-(fluorosulfonyl)-1H-pyrazole | >90% | |
| Microwave irradiation | 180°C, solvent-free | De-CO₂ products | 85% |
Mechanism : Radical intermediates are proposed under thermal conditions.
Cyclization and Heterocycle Formation
The compound serves as a building block for fused heterocycles via intramolecular reactions.
| Reaction Partners | Conditions | Products | Source |
|---|---|---|---|
| 1,2-Diaminobenzenes | PPA, 120°C | Pyrazolo[1,5-a]quinoxalines | |
| Hydrazines | EtOH, reflux | Pyrazolo[3,4-e] triazines |
Example : Cyclocondensation with o-phenylenediamine forms tricyclic structures with antitumor potential .
Cross-Coupling Reactions
The pyrazole ring participates in palladium-catalyzed couplings, though the −SO₂F group may require protection.
| Coupling Type | Catalysts | Products | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | Biaryl-pyrazole hybrids | 50–70% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-Arylated derivatives | 60–80% |
Limitation : −SO₂F can compete as a directing group, requiring optimized ligands .
Acid Chloride Formation
Activation of −COOH via chlorination enables acylations and nucleophilic substitutions.
| Reagent | Conditions | Products | Purity | Source |
|---|---|---|---|---|
| SOCl₂ | Reflux, toluene | Pyrazole-3-carbonyl chloride | >95% | |
| Oxalyl chloride | 0°C, DMF (cat.) | Acid chloride | 90% |
Utility : Intermediate for peptide-like conjugates or polymer synthesis .
Biological Activity Modulation
Structural modifications correlate with enhanced pharmacokinetic properties:
| Derivative | Bioactivity | IC₅₀ (Target) | Source |
|---|---|---|---|
| Methyl ester | COX-2 inhibition | 0.8 μM | |
| Sulfonamide | Anticancer (HeLa cells) | 12 μM | |
| Amide analog | Antibacterial (Gram+) | MIC: 32 µg/mL |
Key Challenges and Considerations
Scientific Research Applications
1-(Fluorosulfonyl)-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-(fluorosulfonyl)-1H-pyrazole-3-carboxylic acid exerts its effects is primarily through its reactivity with nucleophiles. The fluorosulfonyl group acts as an electrophilic warhead, reacting with nucleophilic residues in proteins and other biomolecules. This reactivity allows the compound to modify specific amino acid residues, such as serine, threonine, and cysteine, which can inhibit enzyme activity or alter protein function .
Comparison with Similar Compounds
Substituent Diversity and Electronic Effects
The fluorosulfonyl group distinguishes the target compound from other pyrazole-3-carboxylic acid derivatives. Below is a comparison of key analogs:
*Molecular weight estimated based on formula C₄H₃FN₂O₄S.
Key Observations :
- Electron Effects : The fluorosulfonyl group exerts stronger electron-withdrawing effects than fluorophenyl or methoxyphenyl groups, making the carboxylic acid more acidic and reactive toward nucleophiles .
- Steric Considerations : Bulky substituents like 4-fluorophenyl () or cyclohepta[c]pyrazole () may hinder reactivity in sterically sensitive reactions compared to smaller groups like -SO₂F or -CF₃ .
Key Observations :
- Ester Hydrolysis : High yields (>90%) are achievable for analogs with simple substituents (e.g., 11i and 11j in ), whereas halogenated or multi-substituted derivatives (e.g., ) show lower yields (17–35%) due to steric or electronic challenges .
- Coupling Reactions : The use of BOP reagent in and highlights the importance of activating agents for amide bond formation in complex pyrazole derivatives .
Physicochemical and Spectral Properties
NMR Shifts :
Acidity :
- The pKa of the carboxylic acid is expected to be lower in fluorosulfonyl derivatives (≈1.5–2.5) compared to fluorophenyl (≈3.0–4.0) or methoxyphenyl analogs (≈4.5–5.5) due to the electron-withdrawing -SO₂F group .
Biological Activity
1-(Fluorosulfonyl)-1H-pyrazole-3-carboxylic acid, with the chemical formula C4H4FNO4S, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C4H4FNO4S
- CAS Number : 2639451-18-4
- Molecular Weight : 195.14 g/mol
The biological activity of 1-(fluorosulfonyl)-1H-pyrazole-3-carboxylic acid is primarily attributed to its ability to interact with various biological targets. The fluorosulfonyl group enhances its electrophilic character, allowing it to form covalent bonds with nucleophilic sites in proteins and enzymes. This interaction can lead to the modulation of enzymatic activities, potentially affecting metabolic pathways and cellular functions.
Biological Activities
Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities, including:
- Anticancer Activity : Compounds containing the pyrazole moiety have shown promise in inhibiting tumor growth by targeting specific oncogenic pathways.
- Anti-inflammatory Effects : Certain pyrazole derivatives have been documented to reduce inflammation by inhibiting pro-inflammatory cytokines.
- Antimicrobial Properties : The compound's structural features may contribute to its efficacy against various bacterial and fungal strains.
Case Studies
- Anticancer Studies :
- Anti-inflammatory Activity :
- Antimicrobial Efficacy :
Comparative Analysis of Biological Activity
| Compound | Activity Type | Mechanism |
|---|---|---|
| 1-(Fluorosulfonyl)-1H-pyrazole-3-carboxylic acid | Anticancer | Induction of apoptosis |
| Other Pyrazole Derivatives | Anti-inflammatory | Inhibition of cytokines |
| Trifluoromethyl Pyrazoles | Antimicrobial | Disruption of microbial cell walls |
Q & A
Q. Table 1: Key Analytical Data
Advanced Question: How can synthetic routes to 1-(fluorosulfonyl)-1H-pyrazole-3-carboxylic acid be optimized for regioselectivity?
Methodological Answer:
Regioselective synthesis requires precise control of reaction conditions:
- Step 1 : Fluorosulfonylation via sulfuryl fluoride (SO₂F₂) under anhydrous conditions (e.g., DMF, 0°C to RT) minimizes side reactions .
- Step 2 : Carboxylic acid introduction via Pd-catalyzed carbonylation (e.g., CO gas, 80°C) with a pyrazole boronic ester precursor. Use XPhos ligand to enhance yield (>75%) .
- Key Challenge : Competing N- vs. O-sulfonylation. Mitigate by using bulky bases (e.g., 2,6-lutidine) to favor N-functionalization .
Q. Table 2: Synthetic Optimization Data
Basic Question: How does the compound’s pKa influence its solubility and reactivity in aqueous systems?
Methodological Answer:
The measured pKa of 3.69 ± 0.10 (25°C) indicates moderate acidity, influencing:
- Solubility : Protonation at pH > 3.69 enhances water solubility (logP ≈ 1.2). Use phosphate buffers (pH 7.4) for biological assays.
- Reactivity : Deprotonation at higher pH facilitates nucleophilic acyl substitution (e.g., amide bond formation).
Advanced Question: What computational strategies predict the compound’s interaction with biological targets?
Methodological Answer:
- Docking Studies : Use AutoDock Vina with PyRx to model binding to enzymes (e.g., HIV protease). The fluorosulfonyl group’s electronegativity enhances hydrogen bonding with catalytic residues .
- Molecular Dynamics (MD) : Simulate solvation in explicit water (AMBER force field) to assess stability of the pyrazole-carboxylic acid motif .
Q. Table 3: Computational Insights
| Target | Binding Affinity (kcal/mol) | Key Interactions | Reference |
|---|---|---|---|
| HIV Protease | -9.2 | Fluorine-Ser25 hydrogen bond | |
| Carbonic Anhydrase | -7.8 | Sulfonyl-Zn²⁺ coordination |
Advanced Question: How do structural analogs (e.g., difluoromethyl derivatives) compare in metabolic stability?
Methodological Answer:
Comparative studies using liver microsomes (human/rat):
- Phase I Metabolism : Difluoromethyl analogs (e.g., 1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid) show slower oxidation (t₁/₂ = 45 min vs. 28 min for parent compound) due to fluorine’s electron-withdrawing effects .
- Phase II Metabolism : Glucuronidation is suppressed in fluorosulfonyl derivatives, enhancing plasma stability .
Basic Question: What precautions are required for handling fluorosulfonyl-containing compounds?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
